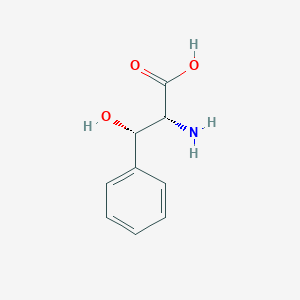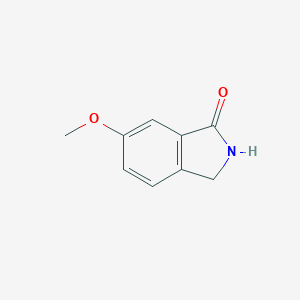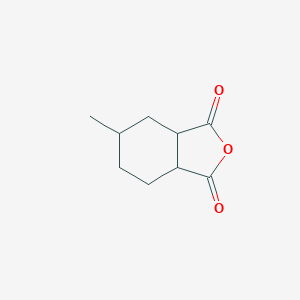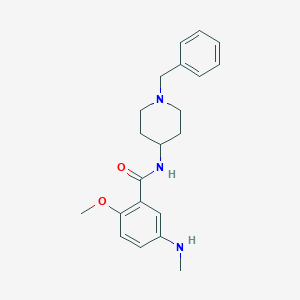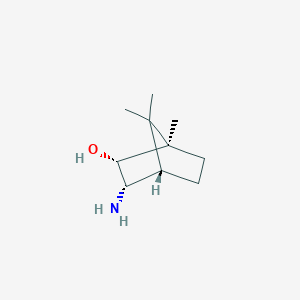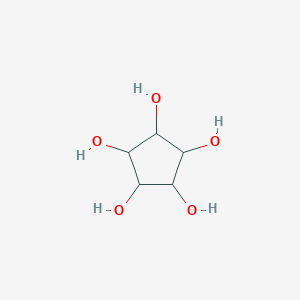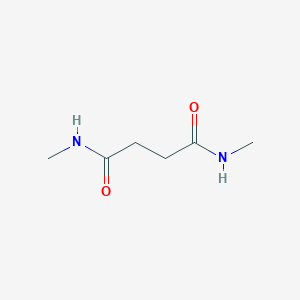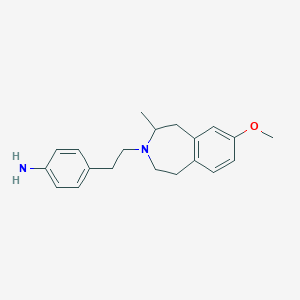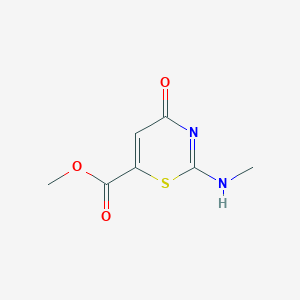
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, also known as Methylthiazolyltetrazolium (MTT), is a yellow tetrazolium salt that is widely used in biochemical and cell biology research. MTT is a water-soluble compound that is converted by living cells into an insoluble, purple formazan precipitate, which can be quantified by spectrophotometry. This property makes MTT a useful tool for assessing cell viability, proliferation, and metabolic activity.
作用机制
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction reaction is dependent on the activity of NAD(P)H-dependent oxidoreductases, which are present in the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, forming purple crystals that can be visualized by microscopy or quantified by spectrophotometry.
生化和生理效应
MTT is a relatively safe compound that does not have any significant biochemical or physiological effects on living cells. The reduction of MTT to formazan is a passive process that does not require energy expenditure or metabolic activity by the cells. However, the accumulation of formazan crystals in the cells may interfere with certain cellular processes, such as protein synthesis and organelle function.
实验室实验的优点和局限性
MTT assay has several advantages over other cell viability assays, such as the trypan blue exclusion assay and the lactate dehydrogenase release assay. MTT assay is more sensitive and specific than other assays, and it can be used to assess the viability of a wide range of cell types. MTT assay is also relatively inexpensive and easy to perform, requiring only a spectrophotometer and a microplate reader. However, MTT assay has some limitations, such as the interference of certain compounds with the reduction of MTT, and the potential toxicity of formazan crystals to the cells.
未来方向
MTT assay is a powerful tool for assessing cell viability and metabolic activity, and it has many potential applications in scientific research. Some possible future directions for MTT assay include:
1. Developing new MTT analogs with improved sensitivity and specificity for different cell types and environmental conditions.
2. Combining MTT assay with other assays, such as flow cytometry, to obtain more comprehensive information about cell viability and function.
3. Using MTT assay to study the effects of environmental factors, such as temperature, pH, and oxygen concentration, on cell viability and metabolic activity.
4. Developing new applications for MTT assay, such as assessing the efficacy of vaccines and immunotherapies.
5. Investigating the potential toxicity of formazan crystals to the cells, and developing strategies to minimize the interference of formazan with cellular processes.
In conclusion, Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, or MTT, is a useful tool for assessing cell viability and metabolic activity in scientific research. MTT assay has many advantages over other cell viability assays, and it has many potential applications in the future. However, MTT assay also has some limitations, and further research is needed to optimize its performance and minimize its potential toxicity to the cells.
合成方法
MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-Br) with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acidified to yield MTT.
科学研究应用
MTT assay is widely used in scientific research to assess the viability of cells, tissues, and microorganisms. The assay is based on the conversion of MTT into formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells. MTT assay can be used to evaluate the cytotoxicity of drugs, test the efficacy of anticancer agents, and study the effects of environmental factors on cell viability.
属性
CAS 编号 |
16238-34-9 |
|---|---|
产品名称 |
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChI 键 |
FFDROJWTXBCEKJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
规范 SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
同义词 |
2-Methylamino-4-oxo-4H-1,3-thiazine-6-carboxylic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



